Ethyl hexafluoroisopropyl carbonate
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Overview
Description
Ethyl hexafluoroisopropyl carbonate is a fluorinated organic compound with the chemical formula C6H6F6O3. It is a colorless liquid known for its high density and solubility in organic solvents such as ethanol, toluene, and dimethylformamide. This compound is primarily used in organic synthesis and as an additive in lithium batteries due to its unique properties, including high pressure resistance and flame retardancy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl hexafluoroisopropyl carbonate can be synthesized through the esterification of hexafluoroisopropyl carbonate with ethanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The general steps include:
- Mixing hexafluoroisopropyl carbonate with a small amount of acid catalyst in a reaction vessel.
- Adding ethanol to the mixture.
- Heating the reaction mixture to promote esterification.
- Distilling the product to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include continuous flow reactors and automated distillation systems to optimize the reaction conditions and product isolation .
Chemical Reactions Analysis
Types of Reactions: Ethyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonates and other fluorinated compounds.
Reduction: Reduction reactions can yield alcohols and other reduced forms of the compound.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Sodium persulfate is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Strong nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products: The major products formed from these reactions include various fluorinated esters, alcohols, and substituted carbonates .
Scientific Research Applications
Ethyl hexafluoroisopropyl carbonate has a wide range of applications in scientific research:
Biology: Its unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential use in drug delivery systems due to its stability and compatibility with biological systems.
Mechanism of Action
The mechanism by which ethyl hexafluoroisopropyl carbonate exerts its effects involves its ability to participate in hydrogen bonding and its high electronegativity due to the presence of fluorine atoms. These properties enhance its reactivity and stability in various chemical environments. In lithium batteries, it forms a stable solid-electrolyte interphase (SEI) layer, which improves battery performance and safety .
Comparison with Similar Compounds
Hexafluoroisopropanol: A fluorinated alcohol used as a solvent in organic synthesis.
Hexafluoroisopropyl methyl ether: A fluorinated ether used as a co-solvent in high-voltage lithium batteries.
Uniqueness: Ethyl hexafluoroisopropyl carbonate stands out due to its dual functionality as both a reagent in organic synthesis and an additive in lithium batteries. Its high pressure resistance and flame retardancy make it particularly valuable in industrial applications .
Properties
IUPAC Name |
ethyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O3/c1-2-14-4(13)15-3(5(7,8)9)6(10,11)12/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHVIDDPAXNYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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